molecular formula C22H14Cl2N2O2S B5156698 3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide

3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5156698
M. Wt: 441.3 g/mol
InChI Key: OVQAWJZTWFYANP-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings

Preparation Methods

The synthesis of 3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of new derivatives with different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized benzothiophene derivatives .

Scientific Research Applications

3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2S/c23-14-6-3-5-13(11-14)21(27)25-15-7-4-8-16(12-15)26-22(28)20-19(24)17-9-1-2-10-18(17)29-20/h1-12H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAWJZTWFYANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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